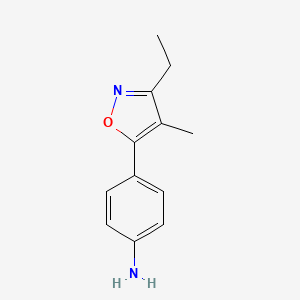
Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is an aromatic compound with the molecular formula C12H14N2O It features an aniline moiety substituted with a 3-ethyl-4-methylisoxazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The aniline moiety is then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include copper (I) and ruthenium (II) compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen atoms onto the aromatic ring .
Applications De Recherche Scientifique
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 4-(3-Ethyl-4-methylisoxazol-5-yl)phenol
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzoic acid
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzaldehyde
Comparison: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the phenol derivative may exhibit different solubility and reactivity profiles, while the benzoic acid and benzaldehyde derivatives may have different applications in synthesis and materials science .
Propriétés
Numéro CAS |
174152-43-3 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline |
InChI |
InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3 |
Clé InChI |
ADQKFUWYGHRMLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



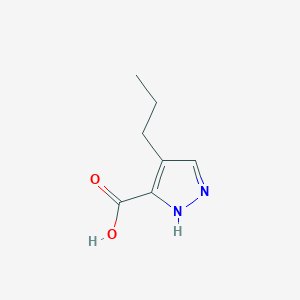
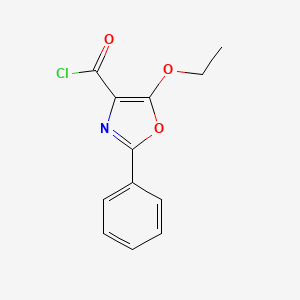
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)

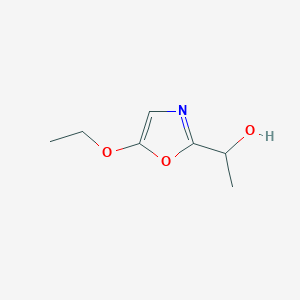
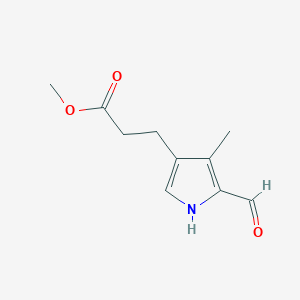
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
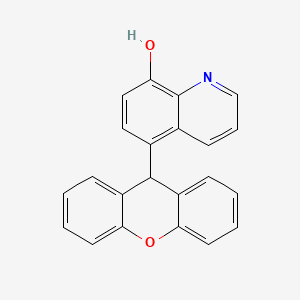
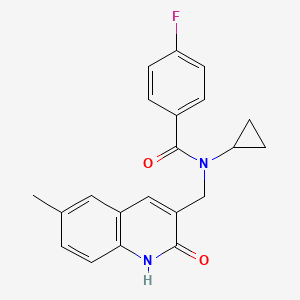

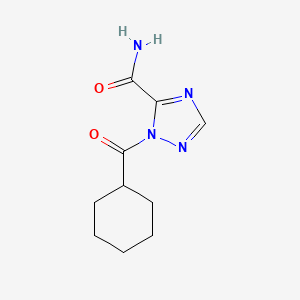

![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
